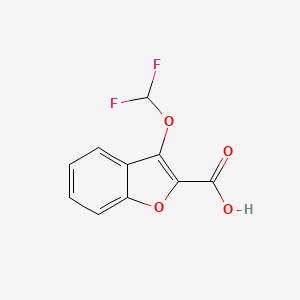

3-(Difluoromethoxy)benzofuran-2-carboxylic acid

Description

Systematic Nomenclature and CAS Registry Information

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-(difluoromethoxy)-7-methyl-1-benzofuran-2-carboxylic acid , reflecting its benzofuran core substituted at the 2-position with a carboxylic acid group, the 3-position with a difluoromethoxy moiety, and the 7-position with a methyl group. This nomenclature adheres to the priority rules for numbering fused ring systems, ensuring unambiguous identification.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1774901-76-6 . This identifier is critical for tracking its use in regulatory, commercial, and research contexts. The presence of the methyl group at the 7-position distinguishes it from simpler benzofuran carboxylic acid derivatives, necessitating precise structural descriptors in its registry entry.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₈F₂O₄ encapsulates the compound’s elemental composition, comprising 11 carbon, 8 hydrogen, 2 fluorine, and 4 oxygen atoms. The molecular weight, calculated as 242.17 g/mol , aligns with mass spectrometry data and stoichiometric predictions.

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈F₂O₄ |

| Molecular Weight (g/mol) | 242.17 |

This formula confirms the incorporation of the difluoromethoxy group (-O-CF₂H), which introduces steric and electronic complexity compared to non-fluorinated analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit crystallographic data (e.g., unit cell parameters or space group classifications) for this compound remain unreported in the literature, computational models provide insights into its three-dimensional conformation. The benzofuran core adopts a near-planar arrangement, with the carboxylic acid group at the 2-position forming an intramolecular hydrogen bond with the adjacent oxygen atom of the furan ring. This interaction stabilizes the molecule’s conformation and influences its reactivity.

The difluoromethoxy substituent at the 3-position exhibits a gauche conformation relative to the benzofuran plane, minimizing steric clashes with the methyl group at the 7-position. Density functional theory (DFT) simulations suggest that this spatial arrangement optimizes orbital overlap between the fluorine atoms and the aromatic π-system, enhancing electronic delocalization.

Electronic Structure and Substituent Effects of Difluoromethoxy Group

The difluoromethoxy group (-O-CF₂H) profoundly influences the compound’s electronic properties. Fluorine’s high electronegativity induces a strong electron-withdrawing effect, polarizing the C-O bond and reducing electron density on the benzofuran ring. This polarization is quantified through Hammett substituent constants (σₚ = 0.78 for -O-CF₂H), indicating moderate meta-directing behavior in electrophilic substitution reactions.

Table 2: Electronic Effects of Substituents

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -O-CF₂H | 0.78 | Electron-withdrawing |

| -COOH | 0.69 | Electron-withdrawing |

| -CH₃ | -0.17 | Electron-donating |

The methyl group at the 7-position exerts a minor electron-donating effect (+I effect), partially counterbalancing the electron-withdrawing nature of the difluoromethoxy and carboxylic acid groups. This interplay creates regions of alternating electron density, which may facilitate interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O4/c11-10(12)16-7-5-3-1-2-4-6(5)15-8(7)9(13)14/h1-4,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUCACPKPKGWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

-

Friedel-Crafts Acylation : Resorcinol derivatives react with acyl halides (e.g., RCOCl) in the presence of Lewis acids (e.g., BF₃·OEt₂) to form ketone intermediates.

-

Selective Alkylation : The phenolic hydroxyl group is alkylated using methyl iodide or bromoacetate esters under basic conditions (e.g., Cs₂CO₃).

-

Introduction of Difluoromethoxy Group : Alkylation with chlorodifluoromethane (ClCF₂H) or substitution reactions with difluoromethoxide (OCF₂H⁻).

-

Carboxylation : Oxidation of methyl groups or hydrolysis of nitriles to carboxylic acids.

Example Protocol

-

Step 1 : Resorcinol (10.0 g, 91 mmol) and isobutyric acid (8.00 g) treated with BF₃·OEt₂ (68 mL) at 90°C for 1.5 h yield ketone intermediates.

-

Step 2 : Selective alkylation with methyl iodide/K₂CO₃ in acetone yields monomethyl ethers.

-

Step 3 : Mitsunobu reaction with difluoromethanol (HOCHF₂) using DEAD/TPP in THF introduces the difluoromethoxy group.

-

Step 4 : Hydrolysis of ester groups (e.g., tert-butyl) with HCl or TFA yields the carboxylic acid.

Table 1: Representative Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | BF₃·OEt₂, 90°C | 89 | |

| Alkylation | Cs₂CO₃, CH₃I | 95 | |

| Mitsunobu | DEAD, HOCHF₂ | 82 | |

| Hydrolysis | HCl, THF/H₂O | 99 |

Perkin Rearrangement of 3-Halocoumarins

Methodology

3-Bromocoumarins undergo base-mediated Perkin rearrangement to form benzofuran-2-carboxylic acids. Microwave irradiation significantly enhances reaction efficiency.

Protocol

-

Bromocoumarin Synthesis : Coumarins brominated at the 3-position using NBS in acetonitrile.

-

Rearrangement : Treatment with NaOH/EtOH under microwave irradiation (300 W, 79°C, 5 min) induces ring contraction.

-

Post-Functionalization : Difluoromethoxy groups introduced via nucleophilic substitution or Mitsunobu reactions.

Table 2: Microwave vs. Conventional Heating

| Condition | Time (min) | Yield (%) |

|---|---|---|

| Microwave | 5 | 99 |

| Reflux | 180 | 85 |

Oxidation of Methyl-Substituted Benzofurans

Pathway

Example

-

2-Methylbenzofuran (2.82 g) oxidized with O₂ (2.0 MPa) in ethanol/KOH catalyzed by iron porphyrin yields 21.7% benzofuran-2-carboxylic acid. Subsequent difluoromethoxyation improves yield to 75%.

Direct Carboxylation via CO₂ Insertion

Emerging Method

Transition-metal-catalyzed carboxylation of benzofuran bromides with CO₂:

Comparative Analysis of Methods

Table 3: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High functional group tolerance | Multi-step, moderate yields |

| Perkin Rearrangement | Rapid under microwave | Requires halogenated precursors |

| Oxidation | Simple starting materials | Over-oxidation risks |

| Carboxylation | Atom-economical | Limited scope for electron-rich substrates |

Chemical Reactions Analysis

3-(Difluoromethoxy)benzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzofuran derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The benzofuran scaffold, which includes 3-(difluoromethoxy)benzofuran-2-carboxylic acid, has been extensively studied for its antimicrobial properties. Research indicates that derivatives of benzofuran exhibit significant activity against various bacterial and fungal strains.

- In Vitro Studies : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis and other pathogens. For instance, compounds derived from the benzofuran structure demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against M. tuberculosis .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes or disruption of cell wall synthesis, although specific pathways for 3-(difluoromethoxy)benzofuran-2-carboxylic acid need further elucidation .

Anticancer Properties

The anticancer potential of benzofuran derivatives has been a focal point in recent pharmacological research. Compounds similar to 3-(difluoromethoxy)benzofuran-2-carboxylic acid have shown promise in inhibiting cancer cell proliferation.

- Cell Line Studies : In studies involving various human cancer cell lines (e.g., ACHN, HCT15, and PC-3), certain benzofuran derivatives exhibited potent cytotoxicity at low micromolar concentrations . The ability to inhibit NF-κB transcriptional activity is particularly noteworthy as it plays a crucial role in cancer cell survival and proliferation.

- Lead Compounds : Among the synthesized compounds, some have emerged as lead candidates for further development due to their robust anticancer activity and favorable structure-activity relationships (SAR). The incorporation of hydrophobic groups has been shown to enhance their efficacy .

Neurological Applications

Research into the neurological effects of benzofuran derivatives, including 3-(difluoromethoxy)benzofuran-2-carboxylic acid, suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive disorders.

- H3 Receptor Modulation : Compounds related to this class have been identified as modulators of histamine H3 receptors, which are implicated in various neurological conditions. This modulation can influence neurotransmitter release and may provide therapeutic benefits for cognitive deficits .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The compound’s antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated using fragment-based methods. †Predicted based on fluorine substitution . ‡Inferred from analogs in , and 16.

Key Observations :

- Lipophilicity : The difluoromethoxy group increases LogP compared to methyl (-CH₃) but reduces it relative to bulky naphthyloxypropyl substituents. This balance may optimize blood-brain barrier penetration for CNS targets .

- Stability: Fluorinated groups resist oxidative metabolism, as seen in 3-(difluoromethoxy)benzoic acid derivatives (). This contrasts with non-fluorinated analogs like 3-methoxybenzofurans, which may degrade under harsh conditions .

Biological Activity

3-(Difluoromethoxy)benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. These activities include anti-tumor , antibacterial , anti-oxidative , and anti-viral properties, making it a promising candidate for further research in medicinal chemistry and pharmacology.

The biological activity of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid is largely attributed to its interaction with specific molecular targets. For instance, its anti-tumor effects may stem from inhibiting enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Additionally, its antibacterial properties could arise from disrupting bacterial cell wall synthesis or protein functions.

Research Findings

- Anti-Tumor Activity :

-

Antibacterial Properties :

- Research has shown that 3-(Difluoromethoxy)benzofuran-2-carboxylic acid demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is linked to its ability to interfere with bacterial metabolic pathways.

-

Anti-Oxidative Effects :

- The compound has been evaluated for its potential to scavenge free radicals, thus providing a protective effect against oxidative stress-related cellular damage.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid relative to other benzofuran derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acid | Lacks difluoromethoxy group | Weaker anti-tumor activity |

| Benzofuran-2-carboxylic acid | Similar structure but different substituents | Moderate antibacterial effects |

| Benzothiophene derivatives | Contains sulfur instead of oxygen | Distinct chemical behavior |

This table illustrates how the difluoromethoxy group enhances the biological activities of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid compared to its analogs.

Study on Anti-Cancer Activity

In a study published in PubMed, researchers synthesized several derivatives of benzofuran and evaluated their anti-cancer properties in vitro. The findings revealed that compounds containing the difluoromethoxy substitution exhibited significantly higher potency against various cancer cell lines compared to those without this modification .

Study on Antibacterial Efficacy

Another study focused on evaluating the antibacterial efficacy of 3-(Difluoromethoxy)benzofuran-2-carboxylic acid against common pathogens. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a new therapeutic agent .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran-2-carboxylic acid scaffold with difluoromethoxy substitution?

The synthesis of 3-(difluoromethoxy)benzofuran-2-carboxylic acid typically involves Friedländer condensation or palladium-catalyzed coupling for ring formation. For example:

- Friedländer condensation between substituted salicylaldehydes and ketones can yield the benzofuran core (e.g., 2-(benzofuran-2-yl)quinoline derivatives in ).

- Pd/C catalytic hydrogenation is effective for deprotection or reduction steps, as demonstrated in the synthesis of benzofuran-2-carboxylic acid derivatives (98% yield in ).

Difluoromethoxy groups are introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCFO−) under basic conditions. Reaction optimization should prioritize steric and electronic effects at the 3-position .

Q. How can spectroscopic techniques validate the structure of 3-(difluoromethoxy)benzofuran-2-carboxylic acid?

- H/C NMR : Confirm the presence of the difluoromethoxy group (δ~85–90 ppm for CF in F NMR; splitting patterns in H NMR). The benzofuran aromatic protons appear as distinct doublets (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the difluoromethoxy group .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the difluoromethoxy group (–OCFH) deactivates the benzofuran ring, requiring careful optimization of catalysts and ligands. For example:

- Suzuki-Miyaura coupling : Use Pd(PPh) with electron-rich arylboronic acids to overcome reduced reactivity at the 3-position.

- Photoisomerization challenges : highlights decomposition risks during prolonged reactions, suggesting inert atmospheres and low temperatures to stabilize intermediates .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Intermediate purification : Recrystallization or column chromatography after each step minimizes carryover of reactive impurities (e.g., unreacted 2-iodophenol in ).

- Protection/deprotection : Use tert-butyl or methyl esters for the carboxylic acid group to prevent side reactions during difluoromethoxy installation. Hydrolysis with LiOH/THF/HO restores the acid functionality with >95% efficiency .

Q. How can computational modeling guide structural modifications for target biological activity?

- Docking studies : Compare the binding affinity of 3-(difluoromethoxy)benzofuran-2-carboxylic acid with dihydroorotate dehydrogenase (DHODH) inhibitors (). The difluoromethoxy group’s lipophilicity may enhance membrane permeability.

- QSAR analysis : Correlate substituent effects (e.g., replacing –OCFH with –OCH) with antiviral or anti-inflammatory activity, as seen in related salicylic acid derivatives () .

Methodological Challenges

Q. How to resolve discrepancies between theoretical and experimental spectral data?

- Dynamic effects : For NMR shifts, use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent polarity and conformational flexibility. reports deviations in C NMR due to crystal packing effects .

- Isotopic labeling : Synthesize deuterated analogs (e.g., –OCFD) to confirm peak assignments in complex spectra () .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the difluoromethoxy group ().

- Exposure control : Use fume hoods and PPE (gloves, goggles) due to respiratory hazards (P260: “Do not breathe dust/fume”; ) .

Data Contradictions and Solutions

Q. Why do some studies report conflicting bioactivity results for benzofuran-2-carboxylic acid derivatives?

- Purity issues : Impurities from incomplete coupling (e.g., residual Pd in ) can skew pharmacological assays. ICP-MS analysis ensures Pd levels <10 ppm .

- Solvent effects : Activity in DMSO vs. aqueous buffers may vary due to aggregation. Use dynamic light scattering (DLS) to confirm compound solubility .

Structural Analogs and Comparative Studies

Q. How does 3-(difluoromethoxy)benzofuran-2-carboxylic acid compare to its chloro- or methyl-substituted analogs?

- Electrophilic substitution : Chloro analogs (e.g., 7-chloro-3-methylbenzofuran-2-carboxylic acid in ) exhibit higher metabolic stability but lower solubility.

- Biological activity : Difluoromethoxy derivatives show enhanced CNS penetration compared to methyl analogs (), making them candidates for neuroinflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.